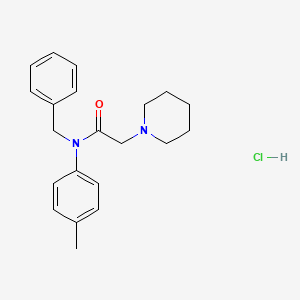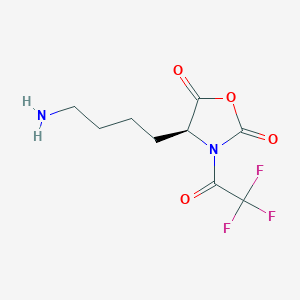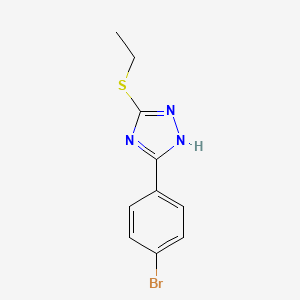
10-Methylheptacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methylheptacosane is a methyl-branched hydrocarbon with the molecular formula C28H58. It is a type of long-chain alkane that is commonly found in the cuticular hydrocarbons of insects. These hydrocarbons play a crucial role in preventing desiccation and facilitating chemical communication among insects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylheptacosane typically involves the alkylation of heptacosane with a methyl group. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents or organolithium compounds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as insect cuticles, followed by purification using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, utilizing catalytic hydrogenation and alkylation processes to achieve the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 10-Methylheptacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can be induced using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to saturate any unsaturated bonds present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, resulting in the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Aplicaciones Científicas De Investigación
10-Methylheptacosane has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases, given its presence in biological samples.
Mecanismo De Acción
The mechanism of action of 10-Methylheptacosane in biological systems involves its interaction with specific receptors on the surface of insects. As a component of cuticular hydrocarbons, it plays a role in chemical signaling, influencing behaviors such as mating and aggregation. The molecular targets include chemoreceptors that detect the presence of the hydrocarbon, triggering a cascade of behavioral responses .
Comparación Con Compuestos Similares
- 13-Methylheptacosane
- 11-Methylheptacosane
- 9-Methylheptacosane
Comparison: 10-Methylheptacosane is unique in its specific methyl branching at the 10th carbon position, which influences its physical and chemical properties. Compared to 13-Methylheptacosane and 11-Methylheptacosane, it may exhibit different boiling points, melting points, and reactivity due to the position of the methyl group. This positional isomerism can affect its role in biological systems, particularly in its function as a pheromone or signaling molecule .
Propiedades
Número CAS |
927172-84-7 |
|---|---|
Fórmula molecular |
C28H58 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
10-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-8-10-12-13-14-15-16-17-18-19-21-23-25-27-28(3)26-24-22-20-11-9-7-5-2/h28H,4-27H2,1-3H3 |
Clave InChI |
VRGNKPWPCYXRAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(C)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)


![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)

![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)

![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)

![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)

